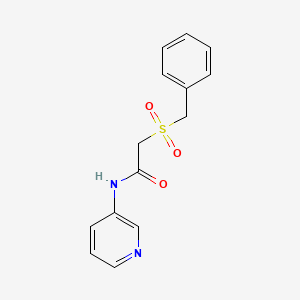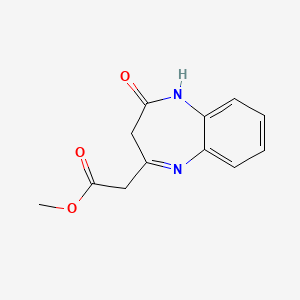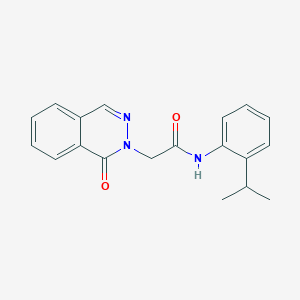
2-(benzylsulfonyl)-N-3-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfonyl)-N-3-pyridinylacetamide, also known as BPA, is a chemical compound that has gained significant attention in the field of scientific research. BPA is a sulfonamide derivative that has been shown to have potential therapeutic applications due to its ability to inhibit certain enzymes and proteins in the human body. In
科学的研究の応用
2-(benzylsulfonyl)-N-3-pyridinylacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 2-(benzylsulfonyl)-N-3-pyridinylacetamide's ability to inhibit the activity of certain enzymes and proteins in the human body. For example, 2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 2-(benzylsulfonyl)-N-3-pyridinylacetamide has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell growth and differentiation.
作用機序
The mechanism of action of 2-(benzylsulfonyl)-N-3-pyridinylacetamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins in the body. 2-(benzylsulfonyl)-N-3-pyridinylacetamide is a sulfonamide derivative, which means that it contains a sulfur atom that can form hydrogen bonds with amino acid residues in enzymes and proteins. This binding interaction disrupts the normal activity of the enzyme or protein, leading to the inhibition of its function.
Biochemical and Physiological Effects
2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to have a number of biochemical and physiological effects in the body. For example, 2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to reduce the production of certain inflammatory cytokines, which are involved in the immune response. 2-(benzylsulfonyl)-N-3-pyridinylacetamide has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high yields. Additionally, 2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to have a number of potential therapeutic applications, which makes it an attractive target for drug development. However, one limitation of using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments is that it can be difficult to study its effects in vivo, as it is rapidly metabolized in the body.
将来の方向性
There are a number of potential future directions for research on 2-(benzylsulfonyl)-N-3-pyridinylacetamide. One area of research could focus on the development of 2-(benzylsulfonyl)-N-3-pyridinylacetamide-based drugs for the treatment of cancer and other diseases. Another area of research could focus on the development of new synthetic methods for 2-(benzylsulfonyl)-N-3-pyridinylacetamide, which could lead to the production of more potent and selective inhibitors of enzymes and proteins. Finally, research could focus on the study of 2-(benzylsulfonyl)-N-3-pyridinylacetamide's effects on different types of cancer cells, in order to determine its potential as a broad-spectrum anti-cancer agent.
Conclusion
In conclusion, 2-(benzylsulfonyl)-N-3-pyridinylacetamide is a chemical compound that has gained significant attention in the field of scientific research. Its ability to inhibit certain enzymes and proteins in the human body makes it an attractive target for drug development. While there are limitations to using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments, its potential therapeutic applications and relatively simple synthesis method make it a promising area of research for the future.
合成法
The synthesis of 2-(benzylsulfonyl)-N-3-pyridinylacetamide involves the reaction of 3-pyridinecarboxylic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(benzylsulfonyl)-N-3-pyridinylacetamide. The synthesis of 2-(benzylsulfonyl)-N-3-pyridinylacetamide is a relatively simple process, and the compound can be obtained in high yields.
特性
IUPAC Name |
2-benzylsulfonyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(16-13-7-4-8-15-9-13)11-20(18,19)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXUKNIEFHGECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-N-3-pyridinylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)



![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)

![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)


![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)